[(3,4-Dimethylphenyl)sulfonyl]indoline
CAS No.:
Cat. No.: VC0682421
Molecular Formula: C16H17NO2S
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO2S |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
| Standard InChI | InChI=1S/C16H17NO2S/c1-12-7-8-15(11-13(12)2)20(18,19)17-10-9-14-5-3-4-6-16(14)17/h3-8,11H,9-10H2,1-2H3 |
| Standard InChI Key | CEXYJRSIBLKFIX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Introduction
Chemical Structure and Properties
Molecular Structure
[(3,4-Dimethylphenyl)sulfonyl]indoline consists of an indoline core connected to a 3,4-dimethylphenyl group via a sulfonyl (-SO2-) linkage. The indoline component features a bicyclic structure containing a five-membered nitrogen-containing ring fused to a benzene ring, while the 3,4-dimethylphenyl group contains two methyl substituents at the 3 and 4 positions of the phenyl ring. The sulfonyl group forms a bridge between these two key structural components, typically connecting to the nitrogen of the indoline.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, [(3,4-Dimethylphenyl)sulfonyl]indoline likely appears as a crystalline solid at room temperature. The compound contains several functional groups that contribute to its chemical reactivity and potential biological activity. The sulfonyl group (-SO2-) is particularly important as it serves as an electron-withdrawing moiety that influences the compound's chemical behavior and interactions with biological targets.
The presence of the 3,4-dimethylphenyl group contributes to the compound's lipophilicity, potentially enhancing membrane permeability in biological systems. The indoline core provides a rigid scaffold that can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which are essential for binding to target proteins .
Synthesis Pathways
General Synthetic Approach
The synthesis of [(3,4-Dimethylphenyl)sulfonyl]indoline likely follows established methods for preparing sulfonamides. A common approach involves the reaction of indoline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This nucleophilic substitution reaction proceeds with the nitrogen atom of indoline attacking the electrophilic sulfur atom of the sulfonyl chloride.
Preparation of Key Precursors
The preparation of 3,4-dimethylphenyl derivatives typically begins with 3,4-dimethylaniline as the starting material. As described in patent literature, 3,4-dimethylphenylhydrazine can be prepared through diazotization of 3,4-dimethylaniline followed by reduction with sodium metabisulfite and subsequent hydrolysis . This process occurs under controlled conditions with temperatures between 10-35°C and pH values of 7-9, resulting in products with high purity and relatively low production costs .
Purification Methods
Purification of [(3,4-Dimethylphenyl)sulfonyl]indoline would typically involve recrystallization from appropriate solvents or column chromatography to achieve high purity levels required for biological testing and structural characterization. Modern synthetic approaches might employ continuous flow reactors for better control of reaction conditions and implement green chemistry principles to reduce environmental impact.
Biological Activities
Anticancer Properties
Structural analogs containing sulfonyl groups linked to heterocyclic systems have exhibited anticancer properties. For instance, research has shown that indole derivatives with sulfonyl moieties can target pathways like WNT/β-catenin, which regulates numerous cellular functions and is implicated in cancer development . The dysregulation of this pathway correlates with tumor development, making compounds that can modulate it particularly valuable for cancer research .
Structure-Activity Relationships
Importance of the 3,4-Dimethylphenyl Moiety
The 3,4-dimethylphenyl group contributes to the lipophilicity of the compound, potentially enhancing membrane permeability and influencing protein binding through hydrophobic interactions. The methyl substituents at the 3 and 4 positions can affect the electronic properties of the aromatic ring and provide steric factors that influence binding to target proteins. Research on related compounds suggests that the presence of methyl groups at these positions can optimize binding to specific protein pockets.
Contribution of the Indoline Scaffold
Analytical Characterization
Spectroscopic Analysis
The structural characterization of [(3,4-Dimethylphenyl)sulfonyl]indoline would typically involve multiple spectroscopic methods, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
These techniques provide complementary information about the compound's structure, purity, and physicochemical properties. NMR spectroscopy would reveal the chemical environment of hydrogen and carbon atoms, while mass spectrometry would confirm the molecular weight and fragmentation pattern.
Crystallographic Studies
X-ray crystallography could provide definitive information about the three-dimensional structure of [(3,4-Dimethylphenyl)sulfonyl]indoline, including bond lengths, bond angles, and the spatial arrangement of the indoline and 3,4-dimethylphenyl groups relative to the sulfonyl linker. This information is crucial for understanding structure-activity relationships and designing derivatives with optimized properties.
Future Research Directions
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